molecular formula C8H18O4S2 B115149 2,2,2',2'-Tetramethoxyethyl Disulfide CAS No. 15890-65-0

2,2,2',2'-Tetramethoxyethyl Disulfide

Cat. No. B115149
CAS RN: 15890-65-0
M. Wt: 242.4 g/mol
InChI Key: QMQRLQGOSNVBNO-UHFFFAOYSA-N
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Description

2,2,2’,2’-Tetramethoxyethyl Disulfide (TMEDS) is a sulfide compound with the molecular formula C8H18O4S2 and a molecular weight of 242.36 . It is used widely as a reagent, additive, and ligand in organic synthesis.


Molecular Structure Analysis

The molecular structure of 2,2,2’,2’-Tetramethoxyethyl Disulfide consists of eight carbon atoms, eighteen hydrogen atoms, four oxygen atoms, and two sulfur atoms . For a more detailed structural analysis, you may want to refer to resources that provide visual molecular structures.


Physical And Chemical Properties Analysis

2,2,2’,2’-Tetramethoxyethyl Disulfide has a molecular weight of 242.36 . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

Thiuram disulfides, a class of organic sulfur compounds to which 2,2,2',2'-Tetramethoxyethyl Disulfide belongs, exhibit diverse utilitarian properties. They are used in various chemical syntheses and industrial applications. For instance, tetramethylthiuram disulfide, a related compound, is used in rubber processing as a vulcanization accelerator and has been applied in antihypertensive drug synthesis. Furthermore, certain thiuram disulfide homopolymers are selective adsorbents of mercury and noble metals (Kenzhetaeva & Abulyaissova, 2013).

Analytical Chemistry

In the field of analytical chemistry, tetraethyl thiuram disulfide has been utilized as a chemical modifier in carbon paste electrodes. This application is significant for the potentiometric determination of ions like copper(II) and mercury(II), showing wide linear response ranges and rapid response times (Gismera, Hueso, Procopio, & Sevilla, 2004).

Cancer Research

In cancer research, thiuram disulfides have been studied for their potential anti-cancer effects. Disulfiram (a thiuram disulfide derivative) and its metabolites have demonstrated the ability to create a pro-oxidative environment in cancer cells, inducing apoptosis and potentially enhancing the effects of other anti-cancer drugs (Brüning & Kast, 2014). Additionally, disulfide bonds, including those in thiuram disulfides, have been explored for their role in developing redox-responsive drug delivery systems for cancer therapy (Abed, Abuwatfa, & Husseini, 2022).

Environmental Applications

Thiuram disulfides have also been investigated for environmental applications. For example, they have been used in controlling the stability of disulfide bonds in various (bio)materials and drug-delivery systems. This is crucial for engineering redox-sensitive materials that can respond to different environmental redox conditions (Wu, Wang, Brülisauer, Leroux, & Gauthier, 2013).

properties

IUPAC Name

2-(2,2-dimethoxyethyldisulfanyl)-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4S2/c1-9-7(10-2)5-13-14-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQRLQGOSNVBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSSCC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2',2'-Tetramethoxyethyl Disulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Pomerantz, J Wang, S Seong, KP Starkey… - …, 1994 - academia.edu
A,= 503 nm (2.47 eV) and a band-gap (band edge) of 1.89 eV. Upon doping (FeC13) the polymer film becomes light blue-green and has a conductivity of 60 S cm-*. The original …
Number of citations: 2 www.academia.edu
M Pomerantz, J Wang, S Seong, KP Starkey… - …, 1994 - ACS Publications
A new conducting polymer poly (benzo [l, 2-6: 4, 5-6'] dithiophene-4, 8-diylvinylene)(1), has been synthesized by the pyrolysis of the soluble precursor polymer 2, which was itself …
Number of citations: 26 pubs.acs.org
J Wang - 1994 - search.proquest.com
A new conducting and electroluminescent polymer, poly (2, 1$\sp\prime $: 4$\sp\prime $, 1$\sp {\prime\prime} $: 4$\sp {\prime\prime} $, 1$\sp {\prime\prime\prime} $-quaterphenylene-1, …
Number of citations: 0 search.proquest.com

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